molecular formula C17H24O4 B589376 1,2-Benzenedicarboxylic Acid 1-(7-Methyloctyl) Ester-d4 CAS No. 1332965-96-4

1,2-Benzenedicarboxylic Acid 1-(7-Methyloctyl) Ester-d4

Cat. No. B589376
CAS RN: 1332965-96-4
M. Wt: 296.399
InChI Key: RNCMBSSLYOAVRT-NWUDIVGLSA-N
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Description

“1,2-Benzenedicarboxylic Acid 1-(7-Methyloctyl) Ester-d4” is a stable isotope labelled compound . It is used as a reference standard in food and beverage analysis . The molecular formula is C17 2H4 H20 O4 and the molecular weight is 296.39 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with two carboxylic acid groups (COOH) attached, and a 7-methyloctyl ester group .


Physical And Chemical Properties Analysis

“this compound” appears as a hazy white oily matter . It is slightly soluble in chloroform, ethyl acetate, and methanol .

Scientific Research Applications

Microextraction Methods for Phthalate Esters

1,2-Benzenedicarboxylic acid esters, commonly known as phthalate esters, are widely used as plasticizers in polymers. These compounds can easily migrate from products into food or water due to their non-chemically bound nature, making them ubiquitous environmental pollutants. Their analysis often requires advanced techniques like gas chromatography or high-performance liquid chromatography, necessitating sample pretreatment due to the complexity of environmental samples. This review discusses the development and application of sample preparation methodologies for the determination of phthalate esters in various matrices (Farajzadeh, Sorouraddin, & Mogaddam, 2015).

Enthalpies of Combustion and Formation

The study on the combustion energies and formation enthalpies of various methyl esters of benzene carboxylic acids, including 1,2-benzenedicarboxylic, offers insights into the thermodynamic properties of these compounds. The research provides critical data on the energetics of these esters, aiding in the understanding of their stability and reactivity (Colomina, Laynez, Pérez-Ossorio, & Turrión, 1972).

Gas-Phase Reactions of Phthalate Esters

Investigations into the reactions of O2−. with alkyl and aryl esters of benzenedicarboxylic acids under negative-ion chemical ionization conditions have elucidated reaction mechanisms significant for understanding atmospheric chemistry and environmental fate of these compounds (Stemmler, Diener, & Swift, 1994).

Plasticizing Dopants in Polyaniline

Research into the use of 1,2-benzenedicarboxylic acid esters as plasticizing dopants in polyaniline has shown potential for improving the material's mechanical properties and conductivity. This work contributes to the development of more versatile and efficient conducting polymers (Dufour, Rannou, Fedorko, Djurado, Travers, & Pron, 2001).

properties

IUPAC Name

2,3,4,5-tetradeuterio-6-(7-methyloctoxycarbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O4/c1-13(2)9-5-3-4-8-12-21-17(20)15-11-7-6-10-14(15)16(18)19/h6-7,10-11,13H,3-5,8-9,12H2,1-2H3,(H,18,19)/i6D,7D,10D,11D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCMBSSLYOAVRT-NWUDIVGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCOC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCCCCC(C)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401173997
Record name 1-(7-Methyloctyl) hydrogen 1,2-benzene-3,4,5,6-d4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401173997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1332965-96-4
Record name 1-(7-Methyloctyl) hydrogen 1,2-benzene-3,4,5,6-d4-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1332965-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(7-Methyloctyl) hydrogen 1,2-benzene-3,4,5,6-d4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401173997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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